molecular formula C14H14N2O3 B267070 Methyl 2-(2,4-diaminophenoxy)benzoate

Methyl 2-(2,4-diaminophenoxy)benzoate

Cat. No. B267070
M. Wt: 258.27 g/mol
InChI Key: HZPPFLLSXHUBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,4-diaminophenoxy)benzoate, also known as Methyl DAPB, is a chemical compound that has been widely used in scientific research. It is a member of the benzoate family, which are organic compounds that contain a benzene ring and a carboxylic acid group. Methyl DAPB has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-diaminophenoxy)benzoate DAPB is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of several enzymes and proteins involved in various cellular processes, including cell division, DNA replication, and protein synthesis.
Biochemical and Physiological Effects:
Methyl 2-(2,4-diaminophenoxy)benzoate DAPB has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of bacteria and fungi, and reduce inflammation and oxidative stress in cells and tissues. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-(2,4-diaminophenoxy)benzoate DAPB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability and solubility in various solvents. It has also been shown to have low toxicity and low immunogenicity in animal models. However, it also has several limitations, including its relatively high cost and limited availability, and its potential for non-specific binding to other molecules and proteins.

Future Directions

There are several future directions for research on Methyl 2-(2,4-diaminophenoxy)benzoate DAPB. One area of research is the development of new synthetic methods for producing Methyl 2-(2,4-diaminophenoxy)benzoate DAPB with higher yields and lower costs. Another area of research is the optimization of its use as a drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential for use in various fields of scientific research.

Synthesis Methods

Methyl 2-(2,4-diaminophenoxy)benzoate DAPB can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,4-diaminophenol with 2-bromoanisole to produce 2-(2,4-diaminophenoxy)anisole. The second step involves the reaction of 2-(2,4-diaminophenoxy)anisole with methyl benzoate in the presence of a catalyst to produce Methyl 2-(2,4-diaminophenoxy)benzoate DAPB. The synthesis method has been optimized to produce high yields of Methyl 2-(2,4-diaminophenoxy)benzoate DAPB with high purity.

Scientific Research Applications

Methyl 2-(2,4-diaminophenoxy)benzoate DAPB has been studied for its potential use in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In biochemistry, it has been studied as a potential tool for studying protein-protein interactions and enzyme kinetics. In materials science, it has been studied as a potential building block for the synthesis of new materials with unique properties.

properties

Product Name

Methyl 2-(2,4-diaminophenoxy)benzoate

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 2-(2,4-diaminophenoxy)benzoate

InChI

InChI=1S/C14H14N2O3/c1-18-14(17)10-4-2-3-5-12(10)19-13-7-6-9(15)8-11(13)16/h2-8H,15-16H2,1H3

InChI Key

HZPPFLLSXHUBMU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)N)N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)N)N

Origin of Product

United States

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